molecular formula C13H17Cl2NO B12602421 3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine CAS No. 877475-10-0

3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine

Cat. No.: B12602421
CAS No.: 877475-10-0
M. Wt: 274.18 g/mol
InChI Key: OHYQJNOWVMVSPC-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine is a synthetic organic compound characterized by the presence of a dichlorophenoxy group attached to a hexenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenol and hex-4-en-1-amine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3,4-dichlorophenol is first converted to its corresponding phenoxide ion by treatment with the base. This phenoxide ion then undergoes a nucleophilic substitution reaction with hex-4-en-1-amine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.

    Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield dichlorophenoxy ketones or carboxylic acids.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in the formation of new substituted phenoxy derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a plant growth regulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy) triethylamine: Another dichlorophenoxy derivative with similar applications in plant growth regulation.

    3-(3,4-Dichlorophenoxy)methylpyrrolidine:

Uniqueness

3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

877475-10-0

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

3-(3,4-dichlorophenoxy)-N-methylhex-4-en-1-amine

InChI

InChI=1S/C13H17Cl2NO/c1-3-4-10(7-8-16-2)17-11-5-6-12(14)13(15)9-11/h3-6,9-10,16H,7-8H2,1-2H3

InChI Key

OHYQJNOWVMVSPC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCNC)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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